Methyl 2-(azetidin-3-yl)benzoate hydrochloride Methyl 2-(azetidin-3-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665402
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H
SMILES: COC(=O)C1=CC=CC=C1C2CNC2.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl 2-(azetidin-3-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13665402

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(azetidin-3-yl)benzoate hydrochloride -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl 2-(azetidin-3-yl)benzoate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H
Standard InChI Key ABYTWMXHRIYYIX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1C2CNC2.Cl
Canonical SMILES COC(=O)C1=CC=CC=C1C2CNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 2-(azetidin-3-yl)benzoate hydrochloride features a benzoate ester group (-COOCH3_3) attached to the 2-position of an azetidine ring, with the nitrogen atom of the azetidine forming a hydrochloride salt (Fig. 1). The azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity that influences both reactivity and biological interactions.

Key Properties:

  • Molecular Formula: C11H14ClNO2\text{C}_{11}\text{H}_{14}\text{ClNO}_2

  • Molecular Weight: 227.7 g/mol

  • Purity: ≥95% (typical for research-grade material)

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

The strained azetidine ring (C3H6N\text{C}_3\text{H}_6\text{N}) contributes to unique electronic and steric properties, which are critical in drug design. For example, the ring’s small size enhances metabolic stability compared to larger heterocycles like piperidine .

Synthesis and Preparation

General Synthetic Routes

The synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride typically involves two key steps: (1) formation of the azetidine ring and (2) esterification with methyl benzoate derivatives. A common approach, as outlined in patent literature, utilizes tert-butyl carbamate (Boc) protection to stabilize intermediates during synthesis :

  • Azetidine Ring Formation:

    • Cyclization of epichlorohydrin with benzhydrylamine under basic conditions yields azetidine precursors .

    • Subsequent mesylation and displacement reactions introduce functional groups (e.g., cyanide, carboxylic acid) to the azetidine core .

  • Esterification:

    • Reaction of azetidine-3-carboxylic acid derivatives with methanol and thionyl chloride forms methyl azetidine-3-carboxylate hydrochloride .

    • Coupling with benzoic acid derivatives via DIC (N,N'-diisopropylcarbodiimide) produces the final compound .

Optimization and Challenges

Key challenges include minimizing byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can form during fluorination steps . Purification via aqueous extraction with organic solvents (e.g., dichloromethane) reduces impurities to <1% .

Table 1: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Reference
Azetidine formationEpichlorohydrin, diisopropylethylamine65–75
EsterificationDIC, methyl benzoate80–85
Salt formationHCl gas in methanol>90

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s benzoate and azetidine motifs are pivotal in constructing pharmacologically active molecules. For instance, taxoid derivatives bearing 3-substituted benzoates exhibit enhanced potency against multidrug-resistant cancers . The azetidine ring’s rigidity improves binding affinity to biological targets such as β-tubulin, a critical protein in cancer therapy .

CompoundTargetIC50_{50} (nM)Reference
SB-T-121205MCF-7/PTX breast cancer cells0.8
PaclitaxelMCF-7/PTX breast cancer cells97
Methyl 3-OCF3_3-benzoateβ-tubulin binding1.2

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeatureApplicationReference
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylateFluoromethyl group enhances lipophilicityAntiviral agents
Methyl 3-(azetidin-3-yloxy)benzoateEther linkage improves solubilityKinase inhibitors
SB-T-121303 (3-methoxybenzoate)Methoxy group boosts tubulin bindingMDR-cancer therapy

The hydrochloride salt of methyl 2-(azetidin-3-yl)benzoate uniquely combines aqueous solubility (via salt formation) and metabolic stability (via azetidine), making it superior to neutral esters in drug delivery .

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